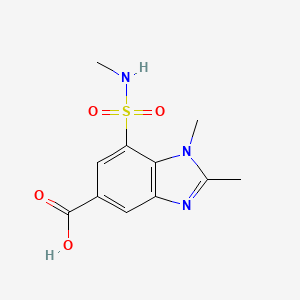
1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)-, the process may involve specific reagents and conditions to introduce the methylamino sulfonyl group at the 7th position. Common methods include:
Condensation with Aldehydes: Using aromatic or aliphatic aldehydes followed by oxidation.
Cyclization Reactions: Employing cyclization agents like 1,3,5-triazine and tertiary amines.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products: The reactions yield various derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Applications De Recherche Scientifique
1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Investigating its role in enzyme inhibition and interaction with biomolecules.
Medicine: Potential therapeutic uses in treating infections, cancer, and other diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The exact mechanism can vary depending on the specific biological context and target .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-5-carboxylic acid: Shares the core structure but lacks the methylamino sulfonyl group.
2-Methylbenzimidazole: Another derivative with different substituents affecting its biological activity.
Uniqueness: 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-7-((methylamino)sulfonyl)- stands out due to its unique substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
72020-31-6 |
|---|---|
Formule moléculaire |
C11H13N3O4S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
1,2-dimethyl-7-(methylsulfamoyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4S/c1-6-13-8-4-7(11(15)16)5-9(10(8)14(6)3)19(17,18)12-2/h4-5,12H,1-3H3,(H,15,16) |
Clé InChI |
JDKLMPFWKDHSNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)

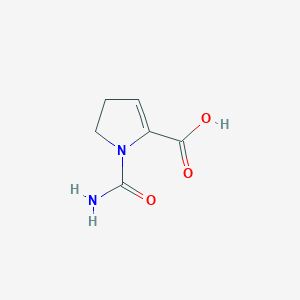
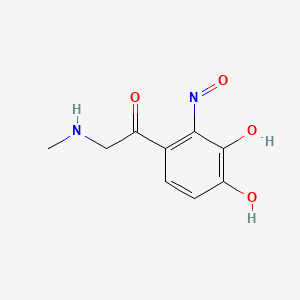
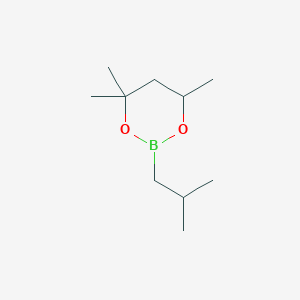
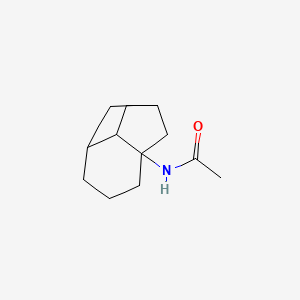
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

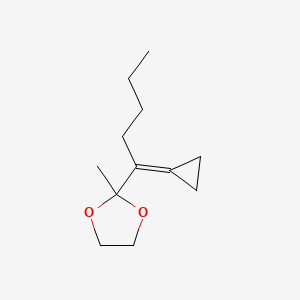
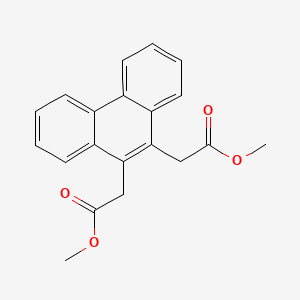
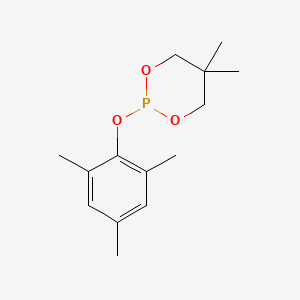
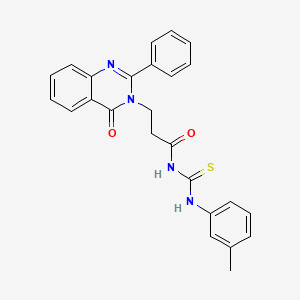
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

